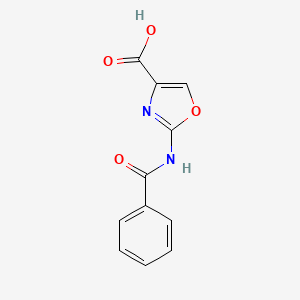

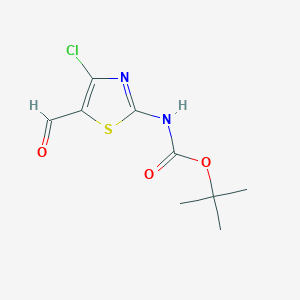

2-苯甲酰胺基-1,3-恶唑-4-羧酸

描述

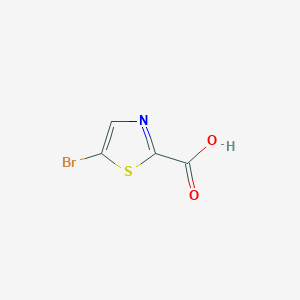

“2-Benzamido-1,3-oxazole-4-carboxylic acid” is a chemical compound that falls under the category of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of 2-oxazoline rings, which are common in oxazole derivatives, generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules .

Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, they can be directly arylated at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

科学研究应用

合成和化学性质

大环内酯的合成

2-苯甲酰胺基-1,3-恶唑-4-羧酸等恶唑被用作活化羧酸的掩蔽形式,有助于合成大环内酯,包括累西非内酯和弯曲霉素等化合物(Wasserman 等,1981)。

恶二唑啉的形成

这些化合物可以与亚硝基苯反应形成苯甲酰胺和恶二唑啉羧酸,这在各种有机合成过程中很重要(Rodriguez 等,1983)。

氯代-1,3-恶唑-4-甲酰胺的合成

相关化合物的氯化导致形成新的恶唑-4-甲酰胺,在合成化学中具有潜在应用(Kornienko 等,2014)。

生物学应用

抗菌活性

2-苯甲酰胺基-1,3-恶唑-4-羧酸的一些衍生物对细菌和真菌表现出抗菌活性,这对药物研究具有重要意义(Phatangare 等,2013)。

对血小板聚集的抑制活性

某些恶唑衍生物对血小板聚集表现出抑制活性,与阿司匹林相当,表明具有潜在的治疗应用(Ozaki 等,1983)。

HDAC 抑制剂和抗肿瘤剂

一些基于恶唑的异羟肟酸对各种人癌细胞系表现出细胞毒性,并抑制组蛋白去乙酰化酶 (HDAC),表明具有作为抗肿瘤剂的潜力(Anh 等,2020)。

材料科学

- 荧光性质:某些恶唑衍生物具有荧光,在特定范围内吸收和发射光,这在材料科学中可用于开发荧光材料(Phatangare 等,2013)。

未来方向

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions of “2-Benzamido-1,3-oxazole-4-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry.

作用机制

Target of Action

Compounds with similar structures, such as benzamides and oxazoles, are known to interact with various enzymes and receptors in the body .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “2-Benzamido-1,3-oxazole-4-carboxylic acid”. Benzamides often act by binding to enzymes and inhibiting their activity, while oxazoles can form hydrogen bonds and aromatic interactions with biological targets .

Biochemical Pathways

Benzamides and oxazoles are involved in a variety of biological processes, including signal transduction, gene expression, and metabolic pathways .

Pharmacokinetics

The carboxylic acid group can affect the compound’s solubility and absorption, while the benzamide and oxazole groups can influence its distribution and metabolism .

Result of Action

Similar compounds can cause changes in cellular signaling, gene expression, and metabolic activity .

Action Environment

The action, efficacy, and stability of “2-Benzamido-1,3-oxazole-4-carboxylic acid” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The carboxylic acid group can ionize at physiological pH, which can affect the compound’s solubility and interaction with biological targets .

属性

IUPAC Name |

2-benzamido-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIUMGQTZWOQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)

![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)

![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)

![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)

![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)